molecular formula C19H24N2O4 B3008498 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1291861-89-6

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B3008498
CAS No.: 1291861-89-6
M. Wt: 344.411
InChI Key: ALBVGDOOCCCZGW-UHFFFAOYSA-N
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Description

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyrrolidinone moiety, and a 4-methylbenzyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the piperidine ring: This can be accomplished through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Coupling of the pyrrolidinone and piperidine rings: This step involves a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid, which may affect its reactivity and biological activity.

    1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-methanol: This compound features a hydroxyl group instead of a carboxylic acid, potentially altering its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a novel compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a pyrrolidine moiety, and a carboxylic acid functional group. Its chemical formula is C17H24N2O3C_{17}H_{24}N_2O_3, and it possesses significant lipophilicity due to the presence of the 4-methylbenzyl group, which may influence its bioavailability and interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism and inflammatory responses. For instance, derivatives of piperidine have demonstrated the ability to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids which modulate pain and inflammation .
  • Receptor Interaction : The compound may also target specific receptors involved in neurotransmission and pain modulation, such as opioid receptors. This interaction could provide analgesic effects, making it a candidate for pain management therapies .

Antimicrobial Properties

Preliminary studies suggest that related piperidine derivatives exhibit antimicrobial activity against various pathogens. The structural similarities imply that this compound could possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains.

Study 1: Pain Modulation

In a controlled study examining the analgesic effects of piperidine derivatives, researchers found that compounds structurally related to this compound significantly reduced pain responses in animal models. The study utilized the carrageenan-induced paw edema model to assess anti-inflammatory effects, revealing a dose-dependent reduction in swelling and pain sensitivity .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of piperidine derivatives. The results showed that certain compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the Akt signaling pathway. This suggests that our compound might also exhibit similar anticancer activities, particularly in targeting cancer cells while sparing normal cells .

Data Tables

Biological Activity Effect Reference
Pain ReliefSignificant reduction in pain sensitivity
Antimicrobial ActivityPotential efficacy against pathogens
Anticancer ActivityInduces apoptosis in cancer cells

Properties

IUPAC Name

1-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13-2-4-14(5-3-13)11-21-12-16(10-17(21)22)18(23)20-8-6-15(7-9-20)19(24)25/h2-5,15-16H,6-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBVGDOOCCCZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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